cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride
Overview
Description
“Cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO4 . It is also known as “cis-2,6-Dimethylpiperidine” and is used in the preparation of four new zincates and one new magnesiate .
Synthesis Analysis
A divergent, new, and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products including isosolenopsins, deoxocassine, and spectaline was achieved from chiral aziridine decorated with appropriate alkyl chains for isosolenopsins or alkynyl groups for deoxocassine and spectaline at C2 . The characteristic feature of this synthesis is one-pot sequential reactions under atmospheric hydrogen including the reduction of alkyne (for deoxocassine and spectaline), reductive ring-opening of aziridine, debenzylation, and intramolecular reductive amination in high yields .Molecular Structure Analysis
The molecular structure of “cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride” includes nine carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms . The molecular weight is 237.681 Da .Chemical Reactions Analysis
“Cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride” may be used in the preparation of four new zincates and one new magnesiate . It has also been used in the synthesis of eight macrocyclic bisamides and tetramides by reaction with α,ω-diaminoethers in methanol as a solvent .Physical And Chemical Properties Analysis
“Cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride” is a highly flammable liquid and vapor . The molecular weight of the compound is 237.681 Da .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of “cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride” could involve further exploration of its synthesis methods and potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
dimethyl (2S,6R)-piperidine-2,6-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERJBQQPCKULM-UKMDXRBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(N1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](N1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483113 | |
Record name | Dimethyl (2R,6S)-piperidine-2,6-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride | |
CAS RN |
59234-48-9 | |
Record name | Dimethyl (2R,6S)-piperidine-2,6-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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